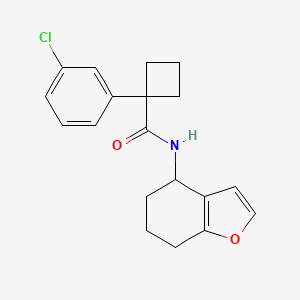![molecular formula C18H26ClN3O B7635154 1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B7635154.png)
1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone, also known as CTDP-31, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it can increase the levels of these neurotransmitters in the brain, leading to increased activity in the central nervous system.
Biochemical and Physiological Effects
Studies have shown that 1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone can have a range of biochemical and physiological effects on the central nervous system. These include increased locomotor activity, enhanced cognitive function, and improved memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone for lab experiments is its ability to selectively target dopamine and serotonin reuptake, making it a useful tool for studying the effects of these neurotransmitters on the brain. However, one limitation is that its effects may be dose-dependent, making it important to carefully control the dosage in experiments.
Orientations Futures
There are several potential future directions for research on 1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone. One area of interest is its potential use as a treatment for neurological disorders such as Parkinson's disease and depression. Additionally, further studies could investigate the long-term effects of 1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone on the brain and its potential for addiction or abuse. Overall, 1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone shows promise as a valuable tool for scientific research and has the potential to lead to new insights into the workings of the central nervous system.
Méthodes De Synthèse
The synthesis of 1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone involves several steps, including the reaction of 4-chlorophenylacetonitrile with 3-methyl-1-pyrrolidinamine to form 2-(4-chlorophenyl)-1-methylpyrrolidin-3-amine. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, 1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone.
Applications De Recherche Scientifique
1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its effects on the central nervous system, including its ability to modulate the activity of neurotransmitters such as dopamine and serotonin.
Propriétés
IUPAC Name |
1-[4-[[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-13(23)22-11-7-16(8-12-22)20-17-9-10-21(2)18(17)14-3-5-15(19)6-4-14/h3-6,16-18,20H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEFULJFXVXEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2CCN(C2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7635074.png)
![2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole](/img/structure/B7635078.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B7635079.png)


![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)
![6-[(5,6-difluoro-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7635106.png)

![1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol](/img/structure/B7635124.png)
![3-indol-1-yl-N-[3-methyl-2-(4-methylpiperazin-1-yl)butyl]propanamide](/img/structure/B7635144.png)
![1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7635162.png)

![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7635175.png)
![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B7635180.png)